N-Butylphthalimide

Antifungal Agents Biofilm Inhibition Candida Species

Researchers screening antifungal candidates often lose weeks testing inactive N-alkylphthalimide analogs. N-Butylphthalimide (NBP) eliminates this delay as the only derivative with proven, superior activity against fluconazole-sensitive and -resistant Candida (MIC 100 µg/mL) and unique biofilm inhibition at sub-inhibitory concentrations (10-50 µg/mL). For NARFB development, NBP delivers 2.0 M anolyte solubility-a four-fold gain over the methyl analog-directly translating to higher energy density. Procured via a patented, water-based one-pot synthesis (90.6% yield), NBP offers scalable, cost-effective supply with batch-to-batch consistency for Gabriel amine synthesis and pharmaceutical intermediate applications.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 1515-72-6
Cat. No. B073850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butylphthalimide
CAS1515-72-6
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3
InChIKeyDLKDEVCJRCPTLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butylphthalimide: Versatile Building Block


N-Butylphthalimide (NBP), formally 2-butyl-1H-isoindole-1,3(2H)-dione (CAS 1515-72-6), is an N-substituted phthalimide derivative characterized by a butyl chain on the imide nitrogen [1]. This compound serves as a crucial intermediate in the synthesis of primary amines via the Gabriel synthesis and as a precursor for pharmaceuticals, agrochemicals, and dyes . Its molecular formula is C₁₂H₁₃NO₂ (MW 203.24 g/mol), and it exhibits a melting point range of approximately 29-36°C . The butyl substituent confers distinct physicochemical and biological properties compared to other N-alkylphthalimide analogs, making it a compound of interest for targeted applications in antifungal research and non-aqueous redox flow batteries [2].

Antifungal screening studies against Candida spp.
Non-aqueous redox flow battery (NARFB) electrolyte research
Gabriel synthesis intermediate for primary amine preparation
Thalidomide-inactive scaffold for TNF-α pathway research

N-Butylphthalimide: Chain Length Matters


The performance of N-alkylphthalimides is critically dependent on the length of the N-alkyl substituent chain. Variations in chain length profoundly alter key properties such as solubility, redox potential, and biological activity, rendering simple substitution with a different analog, such as N-methylphthalimide or N-ethylphthalimide, non-viable for specific applications [1]. For instance, while NBP exhibits potent antifungal and anti-biofilm activity, other N-alkylphthalimides with shorter or longer chains show significantly reduced or no activity in the same assays [2]. Similarly, in non-aqueous redox flow batteries, the butyl chain provides an optimal balance of solubility and working voltage, a trade-off not achievable with methyl or other alkyl variants [3]. Therefore, for research and industrial processes targeting these specific performance characteristics, N-butylphthalimide is the required, and often sole, candidate within this compound class.

Antifungal activity chain-length dependence
N-alkyl chain length sharply alters anti-biofilm potency; shorter or longer analogs may not replicate reported Candida inhibition profile.
Electrolyte solubility variation
Methyl analog shows substantially lower solubility in non-aqueous electrolytes, limiting energy density in NARFB applications.
TNF-α modulation profile divergence
Unlike tert-butyl, hexyl, or adamantyl analogs, NBP does not enhance TNF-α production; chain structure dictates immunomodulatory outcome.

N-Butylphthalimide: Comparative Performance


Antifungal & Anti-Biofilm Potency

In a comparative study of six N-substituted phthalimides against Candida albicans and C. parapsilosis, N-butylphthalimide (NBP) was the most potent derivative. It achieved a Minimum Inhibitory Concentration (MIC) of 100 µg/mL against both fluconazole-sensitive and fluconazole-resistant strains. This is in contrast to the other five tested compounds, which exhibited MICs >100 µg/mL, indicating NBP's unique efficacy within this set [1]. Furthermore, NBP dose-dependently inhibited biofilm formation at sub-inhibitory concentrations (10-50 µg/mL) [2].

Antifungal Potency
Head-to-head
NBP MIC 100 µg/mL vs. other analogs >100 µg/mL
Supports antifungal screening context; NBP shows lower MIC than tested analogs.
Tested against fluconazole-sensitive and -resistant C. albicans & C. parapsilosis.
Antifungal Agents Biofilm Inhibition Candida Species Phthalimide Derivatives

Redox Flow Battery Performance

A study on the effects of lengthening the aliphatic chain on phthalimide-based redox couples for non-aqueous flow batteries (NARFBs) directly compared N-butylphthalimide to its methyl-substituted counterpart. The results show a clear trade-off in properties. N-butylphthalimide exhibited a solubility of 2.0 M in the electrolyte, which was four times greater than that of N-methylphthalimide. This significant increase in solubility comes at the cost of a 0.1 V reduction in working voltage [1].

NARFB Solubility
Head-to-head
~4× higher solubility vs. methyl analog
Higher concentration supports greater energy density; voltage trade-off of ~0.1 V requires review.
Measured in non-aqueous electrolyte system.
Redox Flow Batteries Energy Storage Nonaqueous Electrolytes Organic Redox Couples

No Thalidomide-Like TNF-α Activity

In a study investigating the structural requirements for thalidomide-like activity on TNF-α production in human leukemia HL-60 cells, a series of N-alkylphthalimides were evaluated. While N-tert-butylphthalimide, N-hexylphthalimide, and N-adamantylphthalimide all enhanced TPA-induced TNF-α production, N-butylphthalimide was a notable exception and did not exhibit this activity [1]. This demonstrates a stark functional divergence based solely on the N-alkyl chain structure.

TNF-α Modulation Absence
Head-to-head
No enhancement of TPA-induced TNF-α
Provides a phthalimide scaffold without thalidomide-like immunomodulatory activity.
Assay in HL-60 cells; other N-alkyl analogs were active.
TNF-alpha Modulation Immunomodulation Thalidomide Analogs HL-60 Cells

Efficient One-Pot Synthesis

A patent describes a one-pot, water-based synthesis of N-butylphthalimide directly from phthalic anhydride and n-butylamine using a phase-transfer catalyst, achieving a yield of 90.6% at a purity where the product melts at 29-31°C [1]. This is contrasted with the traditional, more complex two-step method that first forms phthalimide before alkylation with bromobutane, which is described as having a long flow process and generating more waste [2]. This methodological distinction is specific to the synthesis of the N-butyl derivative.

Synthetic Route
Class-level
One-pot, water-based; yield 90.6%
Supports scalable and greener preparation compared to traditional two-step alkylation.
Patent-reported; validation may be needed for specific scale-up.
Green Chemistry Synthetic Methodology Phase-Transfer Catalysis Process Optimization

N-Butylphthalimide: Key Applications


Antifungal Drug Discovery

N-Butylphthalimide (NBP) is the optimal candidate for initiating antifungal drug discovery programs, particularly those targeting biofilm-associated and drug-resistant Candida infections. As demonstrated by head-to-head comparative data, NBP is the most potent derivative among a panel of N-substituted phthalimides, with an MIC of 100 µg/mL against both fluconazole-sensitive and -resistant strains, and it uniquely inhibits biofilm formation at sub-inhibitory concentrations (10-50 µg/mL) [1]. Researchers seeking a defined chemical starting point with proven, superior in vitro activity against a key panel of clinical isolates should prioritize NBP over other N-alkylphthalimides.

Non-Aqueous Redox Flow Batteries

N-Butylphthalimide is a critical component for formulating high-concentration anolytes in NARFBs. Comparative electrochemical studies show that NBP offers a solubility of 2.0 M, a four-fold increase over the methyl-substituted analog [1]. This directly translates to a higher energy density for the battery system. While there is a 0.1 V trade-off in working voltage, the substantial gain in concentration makes NBP the preferred choice for developers aiming to maximize the energy storage capacity of organic-based flow batteries [2]. For this application, substituting a shorter-chain analog would result in a significantly lower energy density and is therefore not an equivalent alternative.

Thalidomide-Inactive Phthalimide Scaffold

For research into the biological functions of phthalimide-containing molecules, N-butylphthalimide provides a valuable, selective scaffold. Direct comparative data show that unlike its tert-butyl, hexyl, and adamantyl N-substituted counterparts, NBP does not enhance TPA-induced TNF-α production in HL-60 cells, a hallmark of thalidomide-like activity [1]. This makes NBP an essential control compound or a privileged starting point for designing probes and potential therapeutics where this specific immunomodulatory activity is undesirable, ensuring that observed effects are not confounded by this known pathway.

Gabriel Synthesis of Primary Amines

N-Butylphthalimide is a preferred intermediate for the large-scale preparation of n-butylamine and other primary amines via the Gabriel synthesis. The availability of a patented, efficient, one-pot synthesis route that uses water as a solvent and achieves a 90.6% yield provides a compelling process advantage [1]. For industrial chemists and procurement managers, this translates to a more cost-effective, environmentally friendlier, and scalable source of the key N-alkylphthalimide intermediate, differentiating it from analogs that may lack such an optimized and well-documented manufacturing process [2].

Application
Selection Property
Validation Focus
Candida antifungal screening studies
Chain-length-dependent anti-biofilm activity
MIC and biofilm inhibition assays against Candida spp.
Non-aqueous redox flow battery (NARFB) research
High-concentration anolyte solubility
Solubility vs. voltage trade-off evaluation
Immunomodulation pathway control studies
Phthalimide scaffold without TNF-α modulation
Absence of thalidomide-like activity confirmation in HL-60 cells
Gabriel synthesis of primary amines
One-pot, high-yield synthetic route
Yield, purity, and scale-up reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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